6-hydroxy-7-methoxybenzofuran-3(2H)-one

Methoxsalen synthesis Wittig reaction Radiochemical labeling

6-Hydroxy-7-methoxybenzofuran-3(2H)-one (CAS 69151-94-6) is a C9H8O4 benzofuran-3(2H)-one derivative bearing a hydrogen bond-donating 6-hydroxyl group and a lipophilic 7-methoxy substituent on the benzofuranone core. This compound is not a bioactive endpoint but rather a structurally defined, procurement-relevant synthetic intermediate whose specific 6,7-substitution pattern is required for two established pharmacologically relevant synthetic pathways: (i) the patented preparation of the FDA-approved photochemotherapeutic drug methoxsalen (9-methoxypsoralen) , and (ii) the synthesis of the natural hydroxyaurone leptosidin, a bioactive flavonoid with documented anticancer and enzyme-inhibitory activities.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
Cat. No. B13979291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-7-methoxybenzofuran-3(2H)-one
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1OCC2=O)O
InChIInChI=1S/C9H8O4/c1-12-9-6(10)3-2-5-7(11)4-13-8(5)9/h2-3,10H,4H2,1H3
InChIKeyYFAPWVHCUFTIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-7-methoxybenzofuran-3(2H)-one: A Specialized Synthetic Intermediate for Pharmaceutical and Natural Product Chemistry


6-Hydroxy-7-methoxybenzofuran-3(2H)-one (CAS 69151-94-6) is a C9H8O4 benzofuran-3(2H)-one derivative bearing a hydrogen bond-donating 6-hydroxyl group and a lipophilic 7-methoxy substituent on the benzofuranone core [1]. This compound is not a bioactive endpoint but rather a structurally defined, procurement-relevant synthetic intermediate whose specific 6,7-substitution pattern is required for two established pharmacologically relevant synthetic pathways: (i) the patented preparation of the FDA-approved photochemotherapeutic drug methoxsalen (9-methoxypsoralen) [2], and (ii) the synthesis of the natural hydroxyaurone leptosidin, a bioactive flavonoid with documented anticancer and enzyme-inhibitory activities [3]. The compound’s physicochemical profile—logP of 1.1, a single hydrogen bond donor, and four hydrogen bond acceptors—places it in a distinct property space relative to its closest commercially available analogs, precluding generic substitution in these synthetic sequences.

Why 6-Hydroxy-7-methoxybenzofuran-3(2H)-one Cannot Be Replaced by In-Class Analogs


The benzofuran-3(2H)-one scaffold is commercially available in several substitution variants, most notably 6-hydroxybenzofuran-3(2H)-one (CAS 6272-26-0) and 7-methoxybenzofuran-3(2H)-one (CAS 7169-37-1). However, substitution of these analogs for the target compound in documented synthetic routes leads to either complete failure of the key carbon–carbon bond-forming step or to a different product scaffold altogether. In the methoxsalen synthesis, the 6-OH group is required for the Gattermann formylation and subsequent Wittig olefination, while the 7-OCH3 group defines the final methoxsalen methylation pattern [1]. In aurone synthesis, both the 6-OH and 7-OCH3 groups are structural prerequisites for generating the (Z)-2-benzylidene-6-hydroxy-7-methoxybenzofuran-3(2H)-one core that characterizes leptosidin and its pharmacologically active congeners [2]. Physicochemical differences—such as the presence of zero hydrogen bond donors in 7-methoxybenzofuran-3(2H)-one versus one in the target compound, and a melting point difference exceeding 220 °C between the target and its dihydroxy analog—further underscore that these compounds are not functionally interchangeable in either synthetic or formulation contexts.

Quantitative Differentiation Evidence: 6-Hydroxy-7-methoxybenzofuran-3(2H)-one vs. Closest Analogs


Overall Chemical Yield in the Methoxsalen Synthetic Pathway: Wittig Route vs. Cyanoacetate Alternative

In the synthesis of 14C-labeled methoxsalen, 6-hydroxy-7-methoxybenzofuran-3(2H)-one (denoted 6-hydroxy-7-methoxycoumaran, compound 1) is subjected to Gattermann formylation, dehydrogenation, and Wittig olefination to afford the title drug in an overall yield of up to 50%. The alternative route—using ethyl cyanoacetate instead of the Wittig phosphorane—proceeds via the same benzofuranone intermediate but yields methoxsalen in lower overall chemical yield. The authors explicitly note that the ethyl cyanoacetate route is advantageous only if 14C labeling at C-6 or C-7 is required, because the Wittig process consumes an excess of phosphorane, reducing radiochemical efficiency [1]. Neither 6-hydroxybenzofuran-3(2H)-one (lacking the 7-OCH3 group) nor 7-methoxybenzofuran-3(2H)-one (lacking the 6-OH group) can serve as a competent intermediate in this sequence, as each would produce a regioisomeric or totally different furocoumarin product.

Methoxsalen synthesis Wittig reaction Radiochemical labeling Process chemistry

Bioactive Aurone Access: Leptosidin DPP-IV Inhibitory Activity

6-Hydroxy-7-methoxybenzofuran-3(2H)-one undergoes aldol condensation with 3,4-dihydroxybenzaldehyde to yield leptosidin [(Z)-6,3′,4′-trihydroxy-7-methoxyaurone], a naturally occurring aurone flavonoid. Leptosidin, isolated from Coreopsis lanceolata flowers, inhibited dipeptidyl peptidase IV (DPP-IV) in a concentration-dependent manner with IC50 values in the range of 9.6 to 64.9 μM [1]. The 6-OH and 7-OCH3 substitution pattern on the benzofuranone A-ring is structurally essential for leptosidin formation; attempts to generate the identical aurone from 6-hydroxybenzofuran-3(2H)-one (lacking 7-OCH3) or 7-methoxybenzofuran-3(2H)-one (lacking 6-OH) would produce regioisomeric aurones with different biological profiles [2]. The target compound is thus the required building block for accessing the specific leptosidin scaffold and its demonstrated DPP-IV inhibitory pharmacology.

Aurone synthesis Dipeptidyl peptidase IV Natural product Type 2 diabetes

Hydrogen-Bond Donor/Acceptor Profile and logP Differentiation from Closest Analogs

The target compound possesses a hydrogen-bond donor count (HBD) of 1 and a hydrogen-bond acceptor count (HBA) of 4, with a measured/calculated logP of 1.1 [1]. In contrast, 6-hydroxybenzofuran-3(2H)-one (CAS 6272-26-0) has HBD = 1, HBA = 3, and logP = 1.38 [2]; 7-methoxybenzofuran-3(2H)-one (CAS 7169-37-1) has HBD = 0, HBA = 3, and an estimated logP of approximately 1.5 based on its higher lipophilicity relative to the parent benzofuran-3(2H)-one (logP = 1.26–1.50) . The additional H-bond acceptor in the target compound, combined with a lower logP than both comparators, predicts a distinct solubility–permeability balance that directly affects its performance in condensation reactions (e.g., aurone formation under basic alcoholic conditions) and its behavior in chromatographic purification. The absence of any H-bond donor in 7-methoxybenzofuran-3(2H)-one fundamentally alters its crystal packing and solvation properties, while the higher logP of both comparators shifts their partitioning behavior relative to the target compound.

Physicochemical property Drug-likeness Solubility Permeability

Melting Point and Thermal Handling Properties

The target compound exhibits a melting point of 156–157 °C (measured as methanol solvate) and a predicted boiling point of 390.9 ± 42.0 °C [1]. The two closest analogs show markedly divergent melting behavior: 6-hydroxybenzofuran-3(2H)-one melts with decomposition at 242–246 °C [2], while 7-methoxybenzofuran-3(2H)-one melts at 82–86 °C [3]. The target compound's intermediate melting point—approximately 90 °C below the 6-hydroxy analog and 70–75 °C above the 7-methoxy analog—places it in a thermal stability window that is more compatible with standard laboratory handling and recrystallization protocols than the high-melting 6-hydroxy compound, yet less prone to melting during ambient-temperature processing than the low-melting 7-methoxy compound. The decomposition observed upon melting of the 6-hydroxy analog introduces additional purity risks that are avoided with the target compound.

Thermal property Solid handling Purification Formulation

Procurement-Driven Application Scenarios for 6-Hydroxy-7-methoxybenzofuran-3(2H)-one


Radiolabeled Methoxsalen Synthesis for Pharmacokinetic and Photobiology Studies

In academic and industrial laboratories preparing 14C-labeled methoxsalen for ADME or DNA-photoadduct studies, 6-hydroxy-7-methoxybenzofuran-3(2H)-one is the required Gattermann substrate. As established by Krausz and Bogardus [1], the compound enables introduction of the 14C label at C-5, with the Wittig olefination route providing up to 50% overall chemical yield. Laboratories requiring high specific-activity labeled methoxsalen should procure this specific benzofuranone intermediate, as the alternative ethyl cyanoacetate route sacrifices chemical yield, and neither 6-hydroxy- nor 7-methoxy-benzofuran-3(2H)-one can produce methoxsalen with the correct substitution pattern.

Leptosidin and Hydroxyaurone Library Synthesis for Anticancer Screening

Research groups synthesizing leptosidin or building aurone-focused compound libraries for prostate cancer [2] or colorectal cancer [3] screening must use 6-hydroxy-7-methoxybenzofuran-3(2H)-one as the A-ring precursor. The dual 6-OH/7-OCH3 substitution is structurally mandatory for generating the leptosidin scaffold; any deviation produces regioisomeric aurones with distinct (and likely different) biological activity profiles. Procurement of this intermediate directly enables access to a natural product scaffold with demonstrated SIRT1/GLUT1 pathway inhibition and apoptosis induction in DU145 and PC3 cells.

DPP-IV Inhibitor Discovery and Type 2 Diabetes Target Validation

The DPP-IV inhibitory activity of leptosidin (IC50 range 9.6–64.9 μM) [4] makes the target benzofuranone a strategic procurement item for medicinal chemistry programs focused on natural-product-derived DPP-IV inhibitors. Since leptosidin is readily prepared via a single aldol condensation from 6-hydroxy-7-methoxybenzofuran-3(2H)-one and 3,4-dihydroxybenzaldehyde, the intermediate provides a direct entry point for SAR exploration around the aurone scaffold without requiring multi-step de novo construction of the benzofuranone core.

Physicochemical Property-Driven Reaction Optimization and Scale-Up

For process chemistry groups scaling up benzofuranone-based synthetic sequences, the compound's intermediate melting point (156–157 °C [5]) avoids the thermal decomposition that plagues 6-hydroxybenzofuran-3(2H)-one (mp 242–246 °C with decomposition) while maintaining better ambient-temperature solid handling than the low-melting 7-methoxy analog (mp 82–86 °C). Its balanced logP of 1.1 and hydrogen-bond profile (HBD = 1, HBA = 4) further distinguish it from both comparators, making it the preferred benzofuranone building block for reactions conducted in protic solvents or requiring chromatographic purification.

Quote Request

Request a Quote for 6-hydroxy-7-methoxybenzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.